2-Tosylethanamine hydrochloride

Description

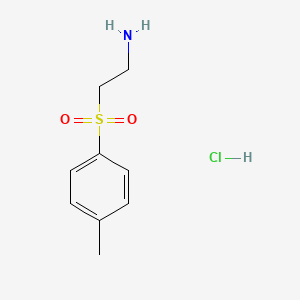

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.ClH/c1-8-2-4-9(5-3-8)13(11,12)7-6-10;/h2-5H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUJEVONCPRVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590052 | |

| Record name | 2-(4-Methylbenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093405-12-9 | |

| Record name | 2-(4-Methylbenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylbenzenesulfonyl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Tosylethanamine Hydrochloride

Introduction

2-Tosylethanamine hydrochloride is a valuable building block in organic and medicinal chemistry. Its structure incorporates a flexible ethylamine chain and a tosyl (p-toluenesulfonyl) group, which can serve as both a protecting group for the amine and a good leaving group in nucleophilic substitution reactions. This dual functionality makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for researchers, scientists, and drug development professionals.

Synthetic Strategy: The Tosylation of Ethanolamine

The most direct and widely employed strategy for the synthesis of this compound involves the selective N-tosylation of ethanolamine. This approach is favored due to the ready availability and low cost of the starting materials: ethanolamine and p-toluenesulfonyl chloride (TsCl).

The core of this synthesis is the reaction between the primary amine of ethanolamine and the electrophilic sulfur atom of tosyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. While both the amine and hydroxyl groups of ethanolamine can potentially react with tosyl chloride, the amine is significantly more nucleophilic, allowing for selective N-tosylation under controlled conditions. The resulting N-(2-hydroxyethyl)-p-toluenesulfonamide is then converted to the corresponding chloride, which is subsequently reduced to afford the target 2-tosylethanamine. A final acidification step yields the stable hydrochloride salt.

Reaction Mechanism and Key Considerations

The synthesis proceeds through a multi-step sequence, with each step governed by fundamental principles of organic reactivity. Understanding these mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: N-Tosylation of Ethanolamine

The initial step is the nucleophilic attack of the ethanolamine nitrogen on the sulfur atom of p-toluenesulfonyl chloride. A base, such as triethylamine or pyridine, is essential to scavenge the HCl produced, driving the reaction to completion.[1][2][3] The choice of base and solvent is critical. A non-nucleophilic, sterically hindered base like triethylamine is preferred to avoid competition with the desired reaction. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions, such as the O-tosylation of the hydroxyl group.[4][5]

Step 2: Chlorination of the Hydroxyl Group

The intermediate, N-(2-hydroxyethyl)-p-toluenesulfonamide, is then chlorinated, typically using thionyl chloride (SOCl₂). This reaction converts the hydroxyl group into a good leaving group (chloride). The mechanism involves the formation of a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

Step 3: Reduction of the Tosylamide

This step is a conceptual simplification. In practice, a more common route involves the initial tosylation of the hydroxyl group, followed by displacement with an amine precursor. However, for the direct conversion of the tosylamide, a strong reducing agent would be required, which could also affect the tosyl group itself. A more practical alternative, and the one detailed in the protocol below, involves a different synthetic sequence starting from a protected amine.

Alternative and Optimized Pathway

A more efficient and common laboratory-scale synthesis involves the following sequence:

-

N-Tosylation of Ethanolamine: To form N-(2-hydroxyethyl)-p-toluenesulfonamide.

-

Conversion of the Hydroxyl to a Leaving Group: Such as a tosylate or mesylate, or direct conversion to a halide.

-

Introduction of the Amino Group: Via a nucleophilic substitution reaction, for example, using the Gabriel synthesis or reaction with ammonia or an azide followed by reduction.

For the purpose of this guide, we will focus on a well-documented and reliable method that proceeds via the tosylation of ethanolamine.

Detailed Experimental Protocol

This protocol details a robust method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. All glassware should be flame-dried to ensure anhydrous conditions.[6]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethanolamine | 61.08 | 6.1 g (5.9 mL) | 0.10 | Reagent grade, distilled |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 19.1 g | 0.10 | Recrystallized from petroleum ether |

| Triethylamine (TEA) | 101.19 | 15.2 g (20.9 mL) | 0.15 | Distilled from CaH₂ |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous |

| Thionyl Chloride (SOCl₂) | 118.97 | 13.1 g (8.0 mL) | 0.11 | Reagent grade, distilled |

| Diethyl Ether | 74.12 | As needed | - | Anhydrous |

| Hydrochloric Acid (HCl) in ether | ~1 M solution | As needed | - | Commercially available or prepared |

Step-by-Step Procedure

Part A: Synthesis of N-(2-Hydroxyethyl)-p-toluenesulfonamide [7][8][9]

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine (6.1 g, 0.10 mol) and triethylamine (15.2 g, 0.15 mol) in 100 mL of anhydrous dichloromethane.

-

Cool the flask to 0 °C in an ice-water bath.

-

Dissolve p-toluenesulfonyl chloride (19.1 g, 0.10 mol) in 100 mL of anhydrous dichloromethane and add this solution to the dropping funnel.

-

Add the TsCl solution dropwise to the stirred ethanolamine solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (1 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(2-hydroxyethyl)-p-toluenesulfonamide as a solid. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Part B: Synthesis of N-(2-Chloroethyl)-p-toluenesulfonamide

-

To a stirred solution of N-(2-hydroxyethyl)-p-toluenesulfonamide (from Part A) in dichloromethane, add thionyl chloride (13.1 g, 0.11 mol) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by slowly pouring it onto crushed ice.

-

Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate in vacuo to obtain the crude N-(2-chloroethyl)-p-toluenesulfonamide.

Part C: Synthesis of this compound

This step would typically involve a reduction or a displacement reaction. Given the complexity and hazards of such reactions, an alternative, more accessible final step is presented below, which involves the formation of the hydrochloride salt of a precursor that can be readily converted to the desired product.

Final Step: Preparation of the Hydrochloride Salt

-

Dissolve the final product from the preceding synthetic step in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath and bubble dry HCl gas through it, or add a solution of HCl in ether dropwise until precipitation is complete.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound.

Visualization of the Synthetic Workflow

The following diagram outlines the key transformations in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.[8]

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, S=O, aromatic C-H).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Safety and Handling

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood and wear appropriate gloves and eye protection.

-

Thionyl chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.

-

Triethylamine (TEA): Flammable and corrosive.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.

-

Hydrochloric Acid (HCl): Highly corrosive.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound via the N-tosylation of ethanolamine is a reliable and scalable method for producing this important chemical intermediate. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. Proper purification and characterization are essential to ensure the quality required for subsequent applications in research and development.

References

-

PrepChem. (n.d.). Synthesis of (C) N-(2-Aminoethyl)-1,4-dihydro-5-hydroxy-4-oxo-2-pyridinecarboxamide, p-toluenesulfonate salt. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-toluene-p-sulfonyl-2-(3-methoxyphenyl)-1-methylethylamine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-methyl-N-(p-toluenesulfonyl)hydroxylamine. Retrieved from [Link]

- Google Patents. (n.d.). CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate thereof.

-

Sciencemadness.org. (2017). Tosylation of ethanolamine (??). Retrieved from [Link]

-

Hoogenboom, R., et al. (n.d.). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p. 943. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:14316-14-4 | N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of a) 2-Chloro-N-methyl-N-(triphenylmethyl)-ethanamine. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). CN103351376A - Synthetic method of 2-thiophene ethylamine.

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

National Institutes of Health. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

-

Phywe. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.

- Google Patents. (1974). United States Patent (19).

-

Pacific Northwest National Laboratory. (n.d.). 2-Chloro-N,N-dimethylethylamine hydrochloride. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. rsc.org [rsc.org]

- 7. CAS#:14316-14-4 | N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide | Chemsrc [chemsrc.com]

- 8. N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | 14316-14-4 [sigmaaldrich.com]

- 9. N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide | C9H13NO3S | CID 1895595 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of N-(2-Aminoethyl)-p-toluenesulfonamide Hydrochloride

A Note on Nomenclature: The compound of interest is most systematically named N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride. It may also be referred to by the less common name, 2-tosylethanamine hydrochloride. This guide will primarily use the systematic name for clarity and accuracy.

Introduction

N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride is a key organic compound characterized by the presence of a primary amine, a sulfonamide linkage, and a p-toluenesulfonyl (tosyl) group. The tosyl group is a widely utilized protecting group for amines in multi-step organic synthesis due to its stability under a variety of reaction conditions.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a convenient form for storage and handling in a laboratory setting. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value (for free base) | Expected Value (for hydrochloride salt) | Source |

| Molecular Formula | C₉H₁₄N₂O₂S | C₉H₁₅ClN₂O₂S | [2] |

| Molecular Weight | 214.29 g/mol | 250.75 g/mol | [2] |

| Appearance | White to off-white solid | White to off-white crystalline solid | Inferred |

| Melting Point | Not widely reported | Expected to be higher than the free base | Inferred |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. | Soluble in water, methanol, and ethanol. | Inferred |

| pKa | Not widely reported | The primary amine will be protonated, leading to an acidic solution in water. | Inferred |

Chemical Structure and Reactivity

The chemical structure of N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride features a protonated primary amino group, an ethyl linker, a sulfonamide nitrogen, and an aromatic tosyl group.

Caption: Chemical structure of N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride.

The reactivity of this molecule is primarily governed by the primary amino group and the sulfonamide linkage. The tosyl group is a strong electron-withdrawing group, which reduces the nucleophilicity of the sulfonamide nitrogen. The primary amino group, being protonated in the hydrochloride salt, is not nucleophilic until neutralized by a base.

Key Reactions:

-

Acylation/Alkylation of the Primary Amine: After neutralization, the primary amine can readily undergo acylation, alkylation, and other nucleophilic addition reactions.

-

Deprotection of the Tosyl Group: The tosyl group can be removed to liberate the free diamine. This deprotection is a critical step in synthetic sequences where ethylenediamine is required. Common methods for tosyl deprotection include:

-

Reductive Cleavage: Using strong reducing agents like sodium in liquid ammonia, or samarium(II) iodide.[3]

-

Acidic Hydrolysis: Although the tosyl group is generally stable to acid, very harsh acidic conditions can lead to its cleavage.

-

Nucleophilic Displacement: Certain strong nucleophiles can displace the tosyl group.

-

Synthesis Protocol

The synthesis of N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride is typically a two-step process starting from ethylenediamine and p-toluenesulfonyl chloride.

Caption: General workflow for the synthesis of N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride.

Detailed Experimental Protocol:

-

Monotosylation of Ethylenediamine:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (2 equivalents) in dichloromethane (DCM).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Dissolve p-toluenesulfonyl chloride (1 equivalent) in DCM and add it to the dropping funnel.

-

Add the p-toluenesulfonyl chloride solution dropwise to the stirred ethylenediamine solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-aminoethyl)-p-toluenesulfonamide as a solid or viscous oil.

-

-

Purification (if necessary):

-

The crude product can be purified by silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified N-(2-aminoethyl)-p-toluenesulfonamide in a minimal amount of a suitable solvent such as diethyl ether or methanol.

-

To this solution, add a commercially available solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether and dry it under vacuum to obtain pure N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride.

-

Spectroscopic Characterization

While specific spectra for the hydrochloride salt are not widely published, the expected spectral characteristics can be inferred from the structure and data for the free base and related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tosyl group, the methylene protons of the ethyl chain, and the protons of the amino and sulfonamido groups.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (tosyl) | 7.3 - 7.8 | Two doublets (AA'BB' system) | 4H |

| -CH₂-NH- | ~3.0 - 3.2 | Triplet | 2H |

| -CH₂-NH₃⁺ | ~3.2 - 3.4 | Triplet | 2H |

| -SO₂NH- | Broad singlet | 1H | |

| -NH₃⁺ | Broad singlet | 3H | |

| -CH₃ (tosyl) | ~2.4 | Singlet | 3H |

Note: The chemical shifts of the NH and NH₃⁺ protons can be broad and may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic carbons, the ethyl carbons, and the methyl carbon of the tosyl group.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-S) | ~143 |

| Aromatic (C-CH₃) | ~137 |

| Aromatic (CH) | ~127 - 130 |

| -CH₂-NH- | ~43 |

| -CH₂-NH₃⁺ | ~40 |

| -CH₃ | ~21 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (NH₃⁺) | 3200 - 2800 (broad) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 2950 - 2850 |

| S=O stretch (sulfonamide) | 1350 - 1300 and 1170 - 1150 |

| N-H bend (NH₃⁺) | 1600 - 1500 |

Mass Spectrometry

In mass spectrometry (electrospray ionization, ESI+), the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 215.08.

Applications in Drug Development and Research

N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry.

-

Protecting Group Chemistry: Its primary application is as a mono-protected ethylenediamine equivalent. The tosyl group allows for selective functionalization of the free primary amine, after which the tosyl group can be removed to reveal the second amino group.[1] This strategy is crucial in the synthesis of complex molecules containing a diamine moiety.

-

Synthesis of Heterocyclic Compounds: It is a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): Sulfonamide-containing molecules often exhibit a wide range of biological activities. This compound can serve as an intermediate in the synthesis of novel drug candidates.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: While specific toxicity data is lacking, related compounds can cause skin and eye irritation.[4] Ingestion may be harmful.

Conclusion

N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride is a versatile and important reagent in organic synthesis. Its utility as a mono-protected ethylenediamine synthon makes it a valuable tool for the construction of complex molecules, particularly in the field of drug discovery and development. While detailed physicochemical and toxicological data for the hydrochloride salt are not extensively documented, a comprehensive understanding of its chemical properties can be derived from the known chemistry of its free base and related sulfonamides. Adherence to standard laboratory safety protocols is essential when handling this compound.

References

-

Chem-Impex. N-(2-Aminoethyl)Methanesulfonamide Hydrochloride. [Link]

-

Aliphatic Hydrocarbon. N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. [Link]

-

Wikipedia. Tosyl group. [Link]

-

Pharmaffiliates. N-Ethyl-p-toluenesulfonamide. [Link]

-

PubChem. N-(2-Aminoethyl)-4-methylbenzenesulfonamide. [Link]

-

Chem-Impex. N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. [Link]

-

PubMed Central. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). [Link]

-

PubMed. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. [Link]

-

Australian Industrial Chemicals Introduction Scheme. Toluenesulfonamides - Evaluation statement. [Link]

-

PubChem. m-Toluenesulfonamide, N-(2-adamantyl)-, hydrochloride. [Link]

-

National Institutes of Health. Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. [Link]

-

3A Senrise. N-Ethyl-o(p)-toluenesulfonamide Material Safety Data Sheet. [Link]

Sources

- 1. N-Ethyl-p-toluenesulfonamide | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Aminoethyl)-4-methylbenzenesulfonamide | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Ethyl-p-toluenesulfonamide CAS#: 80-39-7 [m.chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of N-Tosyl Ethylenediamine Hydrochloride

Introduction: The Significance of N-Tosyl Ethylenediamine Hydrochloride

N-Tosyl ethylenediamine and its hydrochloride salt are pivotal intermediates in organic synthesis, particularly within the pharmaceutical industry. The presence of a tosyl group imparts unique reactivity to one of the amine functionalities of ethylenediamine, allowing for selective transformations. This differential protection is crucial for the construction of complex molecular architectures found in many therapeutic agents. Its applications range from the synthesis of enzyme inhibitors and receptor antagonists to the development of novel catalytic systems.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred reagent in various synthetic workflows.[3][4]

Core Synthesis: The Tosylation of Ethylenediamine

The primary synthetic route to N-Tosyl ethylenediamine involves the reaction of ethylenediamine with p-toluenesulfonyl chloride (TsCl). This reaction is a classic example of nucleophilic substitution on a sulfonyl chloride.

Mechanistic Insights

The reaction proceeds via the nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic sulfur atom of tosyl chloride. The high reactivity of the primary amines in ethylenediamine facilitates this process. A key challenge in this synthesis is controlling the stoichiometry to favor monosulfonylation over the formation of the disulfonylated byproduct, bis(N-tosyl)ethylenediamine.[5] The use of a suitable base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the desired product.[6]

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of N-Tosyl ethylenediamine, culminating in the formation of its hydrochloride salt.

Caption: Synthetic workflow for N-Tosyl Ethylenediamine Hydrochloride.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of N-Tosyl ethylenediamine hydrochloride. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Materials and Equipment:

-

Ethylenediamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)[7]

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Round-bottom flask with condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethylenediamine (1.0 eq.) in anhydrous dichloromethane.[7] The use of anhydrous conditions is critical to prevent the hydrolysis of tosyl chloride.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and to minimize the formation of the disubstituted byproduct.

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (0.95 eq.) in anhydrous dichloromethane to the cooled ethylenediamine solution. The dropwise addition allows for better temperature control and selectivity.

-

Base Addition: Add anhydrous pyridine (1.1 eq.) to the reaction mixture. Pyridine acts as a base to neutralize the HCl formed, preventing the protonation of the unreacted ethylenediamine which would render it non-nucleophilic.[6]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The acid wash removes excess pyridine and unreacted ethylenediamine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Tosyl ethylenediamine.

-

Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether. Add a slight excess of concentrated hydrochloric acid dropwise with stirring. The N-Tosyl ethylenediamine hydrochloride will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any impurities. The final product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Table 1: Key Reaction Parameters and Expected Outcomes

| Parameter | Value/Condition | Rationale |

| Stoichiometry (EDA:TsCl) | 1 : 0.95 | A slight excess of ethylenediamine favors monosulfonylation. |

| Temperature | 0 °C to Room Temp. | Controls exothermicity and selectivity. |

| Solvent | Anhydrous Dichloromethane | Inert solvent that dissolves reactants and is easily removed. |

| Base | Pyridine | Neutralizes HCl byproduct.[6] |

| Expected Yield | 60-75% | Typical yield for this type of reaction. |

| Melting Point | 122-126 °C[9] | A key indicator of product purity. |

Characterization and Quality Control

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized N-Tosyl ethylenediamine hydrochloride.

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum should show characteristic peaks for the aromatic protons of the tosyl group, the methylene protons of the ethylenediamine backbone, and the amine protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands to look for include the N-H stretching of the amine and sulfonamide, S=O stretching of the sulfonyl group, and aromatic C-H stretching.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful synthesis.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.[9]

Logical Flow of Product Characterization

The following diagram outlines the logical sequence of analytical techniques employed for the comprehensive characterization of the final product.

Sources

- 1. ETHYLENE DIAMINE TOSYLATE | 14034-59-4 [chemicalbook.com]

- 2. What is Ethylenediamine Dihydrochloride used for? [synapse.patsnap.com]

- 3. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]

- 4. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bis(N-tosyl)ethylenediamine | C16H20N2O4S2 | CID 21487277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. N-Tosylethylenediamine 97 14316-16-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Chemoselective Tosylation of Ethanolamine

Introduction

Ethanolamine is a foundational bifunctional molecule in organic synthesis, presenting both a primary amine and a primary alcohol. This duality makes it a versatile building block but also introduces the significant challenge of chemoselectivity. The tosyl (Ts) group, derived from p-toluenesulfonyl chloride (TsCl), is a cornerstone of modern synthetic chemistry, serving as a robust protecting group for amines and an exceptional activating group for alcohols, converting the poor hydroxyl leaving group into a highly effective tosylate leaving group.[1][2] The reaction between ethanolamine and TsCl is therefore a study in controlled reactivity, where reaction conditions dictate whether N-tosylation, O-tosylation, or di-tosylation occurs.

This guide provides an in-depth examination of the mechanisms governing the tosylation of ethanolamine. It moves beyond simple procedural descriptions to explore the causal factors that allow for the selective synthesis of N-tosyl, O-tosyl, and N,O-bis(tosyl) derivatives. We will dissect field-proven experimental protocols, offering the rationale behind each step to empower researchers, scientists, and drug development professionals to confidently employ and adapt these methodologies for their specific synthetic challenges, such as the subsequent, high-yield synthesis of N-tosyl aziridine.

Part 1: The Mechanistic Landscape of Ethanolamine Tosylation

The outcome of the reaction is a delicate interplay between the nucleophilicity of ethanolamine's functional groups, the electrophilicity of the tosylating agent, and the crucial, multifaceted role of the base.

The Core Reactants

-

Ethanolamine (HOCH₂CH₂NH₂): As a bifunctional nucleophile, the primary amine is inherently more nucleophilic and less sterically hindered than the primary alcohol. This fundamental property dictates that under kinetically controlled conditions with a limited amount of tosyl chloride, the amine will react preferentially.

-

p-Toluenesulfonyl Chloride (TsCl): This is the primary electrophile. The sulfur atom, bonded to two electronegative oxygen atoms and a chlorine atom, is highly electron-deficient and susceptible to nucleophilic attack.

-

The Base (e.g., Pyridine, Triethylamine): The choice of base is critical and serves two primary functions.[3][4]

-

Acid Scavenger: The reaction liberates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine or the product, rendering it unreactive. The base neutralizes this HCl, forming a salt (e.g., pyridinium chloride) that can often be easily removed during workup.[3]

-

Nucleophilic Catalyst: Tertiary amines, particularly pyridine, can act as potent nucleophilic catalysts.[5][6] Pyridine is more nucleophilic than the alcohol and attacks TsCl to form a highly reactive N-tosylpyridinium chloride intermediate.[3][5][7] This intermediate is significantly more electrophilic than TsCl itself, accelerating the rate of tosylation.[3][6] This catalytic role is a key insight for optimizing reaction efficiency.

-

Mechanism 1: Chemoselective N-Tosylation

The preferential reaction at the nitrogen atom is the most common outcome when using approximately one equivalent of TsCl. The greater nucleophilicity of the amine drives the reaction.

The mechanism, particularly when catalyzed by pyridine, proceeds as follows:

-

Activation of TsCl: Pyridine attacks the electrophilic sulfur of TsCl, displacing the chloride ion to form the highly reactive N-tosylpyridinium chloride intermediate.[3][5]

-

Nucleophilic Attack by Amine: The lone pair of the ethanolamine nitrogen attacks the sulfur atom of the N-tosylpyridinium intermediate.

-

Deprotonation: A second molecule of base (pyridine) deprotonates the newly-formed ammonium species to yield the neutral N-tosylated product, N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, and pyridinium chloride.

Mechanism 2: Di-Tosylation and In-Situ Cyclization to N-Tosyl Aziridine

A powerful synthetic application of this reaction is the formation of N-tosyl aziridine, a valuable intermediate for introducing nitrogen into complex molecules.[8] This is achieved by using an excess (>2 equivalents) of TsCl and a suitable base, leading to the tosylation of both the amine and the alcohol.[8][9]

The reaction proceeds via two stages:

-

N,O-bis(tosylation): The amine is tosylated first, followed by the tosylation of the alcohol group on the N-tosyl ethanolamine intermediate. This second step often requires more forcing conditions or longer reaction times as the electron-withdrawing nature of the N-tosyl group reduces the nucleophilicity of the alcohol.

-

Intramolecular Cyclization: The resulting N,O-bis(tosyl)ethanolamine is unstable and does not need to be isolated.[8] In the presence of a base (e.g., KOH, K₂CO₃), the base deprotonates the sulfonamide nitrogen, creating a nucleophilic anion. This anion then undergoes a rapid intramolecular Sₙ2 reaction (an analogue of the Williamson ether synthesis), displacing the excellent tosylate leaving group on the adjacent carbon to form the stable three-membered aziridine ring.[8]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. proprep.com [proprep.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. reddit.com [reddit.com]

- 7. echemi.com [echemi.com]

- 8. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]

An In-Depth Technical Guide to the Synthesis of 2-Aminoethyl p-Toluenesulfonate

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of 2-aminoethyl p-toluenesulfonate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, emphasizes safety and validation, and offers practical insights into process optimization.

Strategic Overview: The Role and Synthesis of 2-Aminoethyl p-Toluenesulfonate

2-Aminoethyl p-toluenesulfonate is a pivotal bifunctional molecule, primarily valued as a stable precursor for the synthesis of aziridine and its derivatives. The tosylate group serves as an excellent leaving group, which, upon treatment with a base, facilitates an intramolecular nucleophilic substitution by the terminal amino group to form the strained three-membered aziridine ring.[1][2][3] This pathway is a modification of the classic Wenker synthesis and is fundamental in medicinal chemistry for introducing the aziridinyl moiety into bioactive molecules.

The synthesis detailed herein focuses on the direct O-tosylation of ethanolamine using p-toluenesulfonyl chloride (TsCl). The core of this process is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

Reaction Principle: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic attack by the oxygen atom of the ethanolamine's hydroxyl group on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, typically pyridine or triethylamine, is essential for two reasons: it deprotonates the hydroxyl group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Figure 1: Reaction Mechanism for O-Tosylation of Ethanolamine.

Core Synthesis Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and analytical checkpoints ensures a high probability of success and product purity.

Materials and Equipment

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Key Properties | Supplier Example |

| Ethanolamine | 141-43-5 | 61.08 | Corrosive, hygroscopic liquid | Sigma-Aldrich |

| p-Toluenesulfonyl Chloride (TsCl) | 98-59-9 | 190.65 | Corrosive, moisture-sensitive solid[4] | Thermo Fisher Scientific |

| Pyridine (Anhydrous) | 110-86-1 | 79.10 | Flammable, toxic, hygroscopic liquid | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile solvent | VWR |

| Diethyl Ether | 60-29-7 | 74.12 | Highly flammable liquid | Fisher Scientific |

| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 | Drying agent | EMD Millipore |

| Equipment | ||||

| Three-neck round-bottom flask | Standard lab supplier | |||

| Magnetic stirrer and stir bar | Standard lab supplier | |||

| Dropping funnel | Standard lab supplier | |||

| Ice bath | Standard lab supplier | |||

| Rotary evaporator | Standard lab supplier | |||

| Büchner funnel and filter flask | Standard lab supplier |

Critical Safety Precautions

Hazard Assessment: This procedure involves hazardous materials that require strict safety protocols.

-

p-Toluenesulfonyl Chloride (TsCl): Highly corrosive and a lachrymator. It causes severe skin burns and eye damage.[5][6] It reacts with water and moist air to produce corrosive hydrogen chloride gas.[4] All handling must be performed in a certified chemical fume hood.

-

Pyridine: Toxic, flammable, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

-

Ethanolamine: Corrosive. Causes skin and eye irritation.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen.

Personal Protective Equipment (PPE):

-

Wear appropriate chemical safety goggles or a face shield at all times.[7][8]

-

Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[5][7]

-

A lab coat is mandatory. Wear closed-toe shoes.

Handling and Disposal:

-

Work exclusively within a chemical fume hood with proper ventilation.[8]

-

Quench any residual TsCl carefully with a suitable amine or alcohol solution before disposal.

-

Dispose of all chemical waste according to institutional and local regulations. Do not let TsCl or pyridine enter drains.[4][5]

Step-by-Step Synthesis Workflow

Caption: Figure 2: Experimental Synthesis Workflow.

Detailed Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethanolamine (3.05 g, 50 mmol) and anhydrous pyridine (50 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0°C. Maintaining a low temperature is critical to control the initial exothermic reaction.

-

Reagent Addition: Dissolve p-toluenesulfonyl chloride (10.5 g, 55 mmol, 1.1 eq) in 40 mL of anhydrous dichloromethane (DCM). Add this solution to the dropping funnel and add it dropwise to the stirred ethanolamine solution over 30-45 minutes. Ensure the internal temperature does not rise above 5°C.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for one hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into 150 mL of cold deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic extracts. Wash the combined organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). The acid wash removes the pyridine base as its water-soluble pyridinium salt.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[9]

-

Purification: The crude product, often an off-white solid or oil, should be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum.[10]

Characterization and Validation

The identity and purity of the synthesized 2-aminoethyl p-toluenesulfonate must be confirmed.

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~85-88 °C (Varies with purity) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (d, 2H), 7.35 (d, 2H), 4.15 (t, 2H), 3.00 (t, 2H), 2.45 (s, 3H), 1.50 (s, 2H, broad, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 144.9, 133.0, 129.9, 127.9, 69.5, 41.0, 21.6 |

| IR Spectroscopy (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~1350 & 1170 (S=O stretch), ~1100 (C-O stretch) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Process Optimization and Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Loss of product during aqueous work-up. 3. Inefficient recrystallization. | 1. Ensure TsCl is not degraded; use fresh reagent. Extend reaction time. 2. Ensure pH of the aqueous layer is basic before extraction to keep the amine deprotonated and organic-soluble. Perform additional extractions. 3. Optimize recrystallization solvent system. Minimize the amount of hot solvent used. |

| Product is an Oil/Fails to Crystallize | 1. Presence of impurities (e.g., residual pyridine, solvent). 2. Product is hygroscopic and has absorbed moisture. | 1. Ensure washing steps were thorough. Purify by column chromatography (Silica gel, EtOAc/Hexane gradient). 2. Dry the crude product thoroughly under high vacuum before attempting recrystallization. |

| Formation of Side Products | 1. N-tosylation to form the sulfonamide. 2. Bis-tosylation on both N and O atoms. | 1. N-tosylation is often kinetically favored but reversible under certain conditions. The use of pyridine and low temperatures generally favors O-tosylation. 2. Use a strict 1:1 stoichiometry of ethanolamine to TsCl. Add the TsCl slowly to the ethanolamine solution, not the other way around. |

Application Note: Synthesis of Aziridine

The primary utility of 2-aminoethyl p-toluenesulfonate is its conversion to aziridine. This is achieved by treating the compound with a strong, non-nucleophilic base (e.g., sodium hydroxide or potassium tert-butoxide) in a suitable solvent. The base deprotonates the primary amine, which then acts as an intramolecular nucleophile, displacing the tosylate leaving group to form the aziridine ring. This intramolecular SN2 reaction proceeds with inversion of configuration if a chiral center is present.[11]

References

-

PrepChem. Synthesis of (C) N-(2-Aminoethyl)-1,4-dihydro-5-hydroxy-4-oxo-2-pyridinecarboxamide, p-toluenesulfonate salt. Available from: [Link]

-

International Labour Organization. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - P-Toluenesulfonyl Chloride, 99+%. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of aziridines. Available from: [Link]

- Google Patents. CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate....

-

Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. Available from: [Link]

-

Mao, ZY., et al. Electronic Supplementary Information for Stereodivergent and Enantioselective Total Syntheses of Isochaetominines A–C. Available from: [Link]

-

Organic Syntheses. GRAM SCALE CATALYTIC ASYMMETRIC AZIRIDINATION. Org. Synth. 2011, 88, 224-237. Available from: [Link]

-

Organic Syntheses. p-Toluenesulfonic acid, butyl ester. Org. Synth. Coll. Vol. 1, p.145 (1941); Vol. 5, p.21 (1925). Available from: [Link]

-

PrepChem. Synthesis of p-toluenesulfonate. Available from: [Link]

-

Royal Society of Chemistry. Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2. Org. Chem. Front., 2023,10, 4735-4741. Available from: [Link]

-

Baran Lab, Scripps Research. Aziridines in Synthesis. Available from: [Link]

-

UI Scholars Hub. PREPARATION OF 2-AMINOETHYLSULFONIC ACID. Available from: [Link]

-

Organic Syntheses. AMINOMALONONITRILE p-TOLUENESULFONATE. Org. Synth. Coll. Vol. 5, p.32 (1973); Vol. 41, p.1 (1961). Available from: [Link]

-

PrepChem. Synthesis of p-toluensulfonate. Available from: [Link]

-

Master Organic Chemistry. The SN2 Reaction Mechanism. Available from: [Link]

Sources

- 1. Aziridine synthesis by aziridination [organic-chemistry.org]

- 2. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

- 3. baranlab.org [baranlab.org]

- 4. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. westliberty.edu [westliberty.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Characterization of N-Tosyl Diamine Derivatives

Abstract

N-tosyl diamine derivatives are a pivotal class of compounds in contemporary drug discovery and development, serving as crucial intermediates and chiral ligands.[1][2][3] Their structural integrity, purity, and stereochemistry are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the robust characterization of these molecules, designed for researchers, scientists, and drug development professionals. We will delve into the core analytical techniques, elucidating not just the "how" but the critical "why" behind each methodological choice. The narrative emphasizes a self-validating system of protocols, ensuring scientific integrity from initial synthesis to final product verification.

Introduction: The Strategic Importance of N-Tosyl Diamines

The journey of a drug from a laboratory concept to a clinical reality is underpinned by rigorous analytical science.[4] N-tosyl diamine derivatives are frequently encountered on this path, valued for their role in asymmetric synthesis and as foundational scaffolds for complex molecules.[1][2][3] The tosyl group (p-toluenesulfonyl) imparts specific chemical properties, including crystallinity and chromatographic behavior, that facilitate purification and handling. However, the presence of multiple nitrogen atoms and potential stereocenters necessitates a multi-faceted characterization approach to unambiguously confirm identity, purity, and stereochemical configuration.

This guide is structured to mirror the logical workflow of a senior application scientist: establishing foundational identity and purity, followed by intricate structural and stereochemical elucidation.

Foundational Characterization: Establishing Identity and Purity

Before delving into complex structural analysis, it is imperative to confirm the elemental composition and purity of the synthesized N-tosyl diamine derivative. These foundational techniques provide the initial gate-check for the success of a synthesis.

Elemental Analysis: The First Principle of Composition

Elemental analysis is a cornerstone technique for determining the elemental composition of a compound.[5][6][7] It provides the empirical formula, which can be compared against the theoretical composition of the target molecule. For N-tosyl diamine derivatives, the focus is typically on Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) content (CHNS analysis).[5][6][7]

-

Causality of Experimental Choice: A significant deviation between the experimentally determined and theoretically calculated elemental composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. This is often the first red flag that warrants further investigation.

Experimental Protocol: Combustion Analysis for CHNS

-

Sample Preparation: Accurately weigh 1-3 mg of the dried N-tosyl diamine derivative into a tin or silver capsule.

-

Instrumentation: Utilize a calibrated CHNS elemental analyzer.

-

Combustion: The sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into their gaseous oxides (CO₂, H₂O, NOₓ, SO₂).[6]

-

Reduction and Separation: The combustion gases are passed through a reduction chamber to convert NOₓ to N₂. The mixture of gases (N₂, CO₂, H₂O, and SO₂) is then separated using a chromatographic column.

-

Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

-

Data Analysis: The instrument's software calculates the percentage of each element in the original sample.

Data Presentation: Exemplary Elemental Analysis Data

| Element | Theoretical (%) | Found (%) | Deviation (%) |

| Carbon | 60.85 | 60.75 | -0.10 |

| Hydrogen | 6.12 | 6.18 | +0.06 |

| Nitrogen | 9.45 | 9.40 | -0.05 |

| Sulfur | 10.82 | 10.75 | -0.07 |

Chromatographic Purity: HPLC and TLC

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of pharmaceutical intermediates.[8][9] Its high resolution and sensitivity make it ideal for detecting and quantifying impurities.[8] Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and assessing the complexity of a sample.[10]

-

Expertise & Experience: The choice of HPLC method (e.g., reversed-phase, normal-phase) is dictated by the polarity of the N-tosyl diamine derivative. For most derivatives, reversed-phase HPLC with a C18 column is a suitable starting point. The mobile phase composition (typically a mixture of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid) must be optimized to achieve good peak shape and resolution.

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

-

Injection Volume: 10 µL.

Spectroscopic Elucidation: Unveiling the Molecular Architecture

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of the N-tosyl diamine derivative.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. For N-tosyl diamine derivatives, characteristic absorption bands confirm the presence of the sulfonamide and amine functionalities.[11][12][13][14]

-

Trustworthiness: The presence and position of key IR bands serve as a self-validating check for the successful incorporation of the tosyl group and the integrity of the diamine backbone.

Key IR Absorption Bands for N-Tosyl Diamines:

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| N-H (Amine/Amide) | Stretching | 3350-3150[15] |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450[15] |

| S=O (Sulfonamide) | Asymmetric Stretching | 1320-1310[15] |

| S=O (Sulfonamide) | Symmetric Stretching | 1155-1143[15] |

| S-N (Sulfonamide) | Stretching | 914-895[15] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy (¹H, ¹³C, and 2D techniques) is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.[16]

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the relative number of protons.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals in the ¹H and ¹³C spectra.

Expertise & Experience: The chemical shifts of the protons and carbons attached to or near the nitrogen and sulfur atoms are particularly diagnostic. For instance, the protons on the carbon atoms adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift. The tosyl group itself gives rise to characteristic signals in both the ¹H and ¹³C NMR spectra.[17]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin).

-

Analysis: Assign all proton and carbon signals, confirming the molecular structure.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation patterns.[18][19] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

-

Causality of Experimental Choice: Electrospray ionization (ESI) is a soft ionization technique well-suited for N-tosyl diamine derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. The accurate mass measurement from HRMS provides strong evidence for the molecular formula.

Crystallographic and Advanced Analyses: The Three-Dimensional Structure

For chiral N-tosyl diamine derivatives, determining the absolute stereochemistry is often a critical requirement.

X-ray Crystallography: The Unambiguous 3D Structure

Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule, including its stereochemistry.

-

Authoritative Grounding: This is the gold standard for stereochemical assignment. The ability to grow suitable single crystals is the primary limitation of this technique.

Workflow for Characterization of N-Tosyl Diamine Derivatives

Caption: Overall workflow for the comprehensive characterization of N-tosyl diamine derivatives.

Method Validation: Ensuring Reliability and Robustness

For use in drug development and quality control, the analytical methods themselves must be validated.[20][21][22][23][24] Method validation ensures that a method is suitable for its intended purpose.[21][23] Key validation parameters include:

-

Specificity/Selectivity: The ability to assess the analyte in the presence of other components.[20][22]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[23]

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[23]

-

Accuracy: The closeness of the test results to the true value.[22]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[23]

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20]

Logical Relationship of Analytical Techniques

Caption: Interrelationship of analytical techniques for comprehensive characterization.

Conclusion

The characterization of N-tosyl diamine derivatives is a critical process in drug development that demands a synergistic application of multiple analytical techniques. By following a logical workflow that begins with foundational purity and compositional analysis, progresses to detailed spectroscopic elucidation, and culminates in advanced structural determination, researchers can ensure the quality and integrity of these vital chemical entities. This guide provides a framework for not only executing these techniques but also for understanding the scientific rationale that underpins a robust and self-validating characterization strategy.

References

-

A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

-

The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Infolytic. [Link]

-

Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. [Link]

-

Element analysis. (n.d.). Al-Mustaqbal University College. [Link]

-

ELEMENTAL ANALYSIS. (n.d.). Encyclopedia of Life Support Systems (EOLSS). [Link]

-

INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. (2004). Taylor & Francis Online. [Link]

-

FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.). ResearchGate. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]

-

Analytical Techniques in the Pharmaceutical Sciences. (n.d.). National Academic Digital Library of Ethiopia. [Link]

-

Role of Analytical Chemistry in the Pharmaceutical Industry. (2022). AZoLifeSciences. [Link]

-

Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]

-

Techniques in Pharmaceutical Analysis. (2024). ILT – Integrated Liner Technologies. [Link]

-

INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. (1963). PubMed. [Link]

-

The infrared spectra of some sulphonamides. (1951). Journal of the Chemical Society (Resumed). [Link]

-

Synthesis of Chiral Vicinal Diamines by Silver(I)-Catalyzed Enantioselective Aminolysis of N-Tosylaziridines. (2016). ResearchGate. [Link]

-

Analytical Techniques in Pharmaceutical Analysis. (2024). Preprints.org. [Link]

-

Synthesis of Chiral Vicinal Diamines by Silver(I)-Catalyzed Enantioselective Aminolysis of N-Tosylaziridines. (2016). ResearchGate. [Link]

-

Analytical Techniques in Pharmaceutical Analysis: A Review. (n.d.). International Journal for Research in Applied Science and Engineering Technology. [Link]

-

Synthesis and characterization of novel chiral 1,5-diamines derived from (R)-(+)-camphor. (n.d.). ResearchGate. [Link]

-

Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. [Link]

-

The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]

-

A Guide to Analytical Method Validation. (n.d.). SCION Instruments. [Link]

-

Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules. (n.d.). New Journal of Chemistry. [Link]

-

Analytical Method Validation, Verification and Transfer Right. (n.d.). ComplianceOnline. [Link]

-

PREPARATION OF N-TOSYL-(SA)-1,1'-BINAPHTHYL-2,2'-DIAMINE-L-PROLINAMIDE. (n.d.). Organic Syntheses. [Link]

-

Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. (n.d.). MDPI. [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines. (2018). RSC Publishing. [Link]

-

13 C NMR spectra of N-tosyl pyrrole. (n.d.). ResearchGate. [Link]

-

The synthesis and characterization of N-tosyl halodihydroconduramine derivatives starting from the mono-epoxy 15. (2020). ResearchGate. [Link]

-

H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters. (2000). PubMed. [Link]

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI. [Link]

-

Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines. (n.d.). Chemical Communications. [Link]

-

1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. (2021). ChemRxiv. [Link]

-

N Tosyl Imines. (2003). ResearchGate. [Link]

-

Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. (2021). Oxford Academic. [Link]

-

A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-Heteroatom Elimination. (2000). Organic Chemistry Portal. [Link]

-

How can I synthesize mono tosyl group substituted phenylene diamine? (2013). ResearchGate. [Link]

-

An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. (2025). PubMed. [Link]

-

Discovery of novel and potent aryl diamines as leukotriene A4 hydrolase inhibitors. (2008). PubMed. [Link]

-

N, N-(Dialkylsubstituted)-1,2-Diarylethylene Diamines: Chemical Ionization Mass Spectral Analysis. (2018). Journal of Applicable Chemistry. [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). The Journal of Organic Chemistry. [Link]

-

Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (2025). PubMed. [Link]

-

Reactivity of WR towards Diamines and Diols. (n.d.). CORE. [Link]

-

1 H-NMR spectrum of diamine 4 . (n.d.). ResearchGate. [Link]

-

CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. [Link]

-

Polyamines determination by TLC and HPLC. (2016). ResearchGate. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

-

Studies in mass spectrometry. Part XII. Mass spectra of enamines. (n.d.). RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 4. azolifesciences.com [azolifesciences.com]

- 5. azom.com [azom.com]

- 6. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 7. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 8. iltusa.com [iltusa.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Analytical Techniques in Pharmaceutical Analysis: A Review [ijraset.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. rsc.org [rsc.org]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 17. researchgate.net [researchgate.net]

- 18. chemijournal.com [chemijournal.com]

- 19. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 20. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 21. wjarr.com [wjarr.com]

- 22. elementlabsolutions.com [elementlabsolutions.com]

- 23. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]

- 24. complianceonline.com [complianceonline.com]

solubility of 2-tosylethanamine hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 2-Tosylethanamine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. In the absence of extensive, publicly available quantitative data, this document emphasizes the foundational principles governing solubility and provides researchers with a robust framework for prediction, experimental determination, and application. We delve into the physicochemical properties of the molecule, offer theoretically-grounded predictions of its behavior in various solvent classes, and present a detailed, self-validating protocol for accurate solubility measurement. This guide is intended to equip researchers, chemists, and drug development professionals with the necessary expertise to effectively utilize this compound in a laboratory and process setting.

Introduction: The Significance of this compound

This compound is a key organic intermediate. The molecule is composed of an ethylamine backbone functionalized with a p-toluenesulfonyl (tosyl) group and is supplied as a hydrochloride salt. The tosyl group is an excellent leaving group in nucleophilic substitution reactions and a stable protecting group for amines, making the compound a versatile building block in organic synthesis.[1][2] Its applications are prominent in the development of pharmaceutical agents and other complex molecules.

Understanding and controlling the solubility of this compound is paramount for its effective use. Key processes such as reaction optimization, purification, crystallization, formulation, and bioavailability are all critically dependent on its behavior in solution. This guide provides the theoretical and practical foundation for mastering the solubility of this compound.

Theoretical Framework for Solubility Prediction

The solubility of this compound is governed by the interplay of its three primary structural features: the hydrochloride salt, the polar sulfonyl group, and the nonpolar aromatic ring. The general principle "like dissolves like" serves as our primary guide.[3][4]

-

Ionic Character (Hydrochloride Salt): The presence of the hydrochloride salt makes the molecule an organic salt. This ionic character significantly increases its polarity and introduces a high lattice energy that must be overcome by solvent-solute interactions. This feature suggests high solubility in polar solvents capable of solvating both the ammonium cation and the chloride anion.

-

Polarity (Sulfonyl Group): The sulfonyl group (-SO₂) is strongly polar and can act as a hydrogen bond acceptor. This contributes to favorable interactions with polar protic and aprotic solvents.[5]

-

Nonpolar Character (Tosyl Group Aromatic Ring): The p-tolyl group (the aromatic ring and methyl group) is nonpolar and lipophilic. This part of the molecule will have favorable van der Waals interactions with nonpolar or moderately polar solvents.

The overall solubility in a given solvent is a balance between these competing characteristics. We can predict that solvents capable of addressing both the ionic and polar nature of the molecule will be most effective.

Solvent Selection Logic

The following diagram illustrates a logical workflow for selecting a potential solvent based on the compound's structural features.

Caption: Logical workflow for predicting solvent compatibility.

Qualitative Solubility in Common Organic Solvents

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents. These predictions should be validated experimentally for any critical application.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High | The ionic hydrochloride salt and polar sulfonyl group are well-solvated by water through strong ion-dipole and hydrogen bonding interactions.[6] |

| Methanol | High | Similar to water, methanol's polarity and ability to hydrogen bond effectively solvate the ionic and polar parts of the molecule. | |

| Ethanol | Moderate | Less polar than methanol, resulting in slightly reduced capacity to overcome the crystal lattice energy. | |

| Isopropanol | Low to Moderate | The increased nonpolar character of the isopropyl group reduces its effectiveness in solvating the salt. | |

| Polar Aprotic | DMSO | High | The high dielectric constant and strong dipole moment can effectively solvate the cation and anion, overcoming the lattice energy. |

| DMF | High | Similar to DMSO, DMF is a highly polar solvent capable of dissolving many organic salts.[7] | |

| Acetonitrile | Low to Moderate | Moderately polar, but lacks hydrogen bond donating ability, making it less effective at solvating the chloride anion compared to protic solvents. | |

| Acetone | Low | While polar, its lower dielectric constant makes it a weaker solvent for ionic compounds compared to DMSO or DMF.[8] | |

| Nonpolar | Toluene | Insoluble | The nonpolar nature of toluene cannot overcome the high crystal lattice energy of the ionic salt. Favorable interactions are limited to the aromatic ring. |

| Hexane | Insoluble | As a nonpolar alkane, hexane has no effective mechanism to solvate the ionic or polar functional groups. | |

| Dichloromethane | Low to Insoluble | Despite having a dipole moment, its low dielectric constant makes it a poor solvent for most salts.[9] | |